4-(Carboxymethyl)-3-nitrobenzoic acid

Description

The exact mass of the compound 4-(Carboxymethyl)-3-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Carboxymethyl)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Carboxymethyl)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

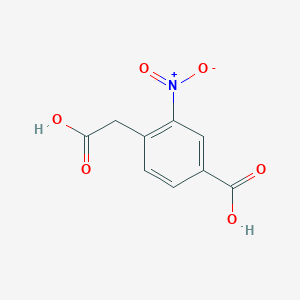

Structure

3D Structure

Properties

IUPAC Name |

4-(carboxymethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)4-5-1-2-6(9(13)14)3-7(5)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQGHWIOQHURNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428450 | |

| Record name | 4-(carboxymethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444667-11-2 | |

| Record name | 4-(carboxymethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Carboxymethyl)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Carboxymethyl)-3-nitrobenzoic acid

Introduction

4-(Carboxymethyl)-3-nitrobenzoic acid is a valuable bifunctional molecule, incorporating two distinct carboxylic acid groups with different steric and electronic environments, alongside a nitro group that can serve as a synthetic handle for further transformations, such as reduction to an amine. This unique structure makes it a significant building block in medicinal chemistry and materials science, particularly in the synthesis of complex pharmaceutical intermediates and functionalized polymers. This guide provides a comprehensive, mechanistically-grounded pathway for the synthesis of 4-(carboxymethyl)-3-nitrobenzoic acid, designed for researchers and professionals in organic synthesis and drug development. The pathway begins with the readily available starting material, 4-methylbenzoic acid (p-toluic acid), and proceeds through a logical four-step sequence involving nitration, benzylic bromination, cyanation, and hydrolysis.

Overall Synthesis Pathway

The synthesis is designed as a robust four-step sequence. Each step is chosen for its reliability, high yield, and the relative availability of the required reagents. The pathway leverages classical organic transformations, providing a clear and reproducible route to the target molecule.

Caption: Four-step synthesis of 4-(Carboxymethyl)-3-nitrobenzoic acid.

Detailed Synthesis Protocol and Mechanistic Discussion

Step 1: Nitration of 4-Methylbenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-methylbenzoic acid (p-toluic acid) to introduce a nitro group onto the aromatic ring.

Causality of Experimental Choices: The reaction is performed using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.[1][2] The directing effects of the substituents on the starting material are critical for regioselectivity. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho, para-directing group.[3] In this competitive scenario, the powerful meta-directing influence of the carboxyl group (protonated under the strongly acidic conditions) dominates, guiding the incoming nitro group to the position meta to it, which is the 3-position.[4] Strict temperature control, typically between 0-10 °C, is crucial to minimize the formation of unwanted isomers and dinitrated byproducts.[3][4]

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzoic acid in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.[3]

-

Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath. This mixing process is highly exothermic.[4]

-

Reaction: While vigorously stirring the solution of 4-methylbenzoic acid, add the chilled nitrating mixture dropwise using a dropping funnel. The temperature must be maintained below 10°C throughout the addition.[4]

-

Work-up: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes in the ice bath. Pour the reaction mixture slowly onto a generous amount of crushed ice with constant stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.[4]

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pale yellow crystals.[3][4]

Step 2: Benzylic Bromination of 4-Methyl-3-nitrobenzoic Acid

This step converts the methyl group into a bromomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution.

Causality of Experimental Choices: Benzylic C-H bonds are weaker than typical sp³ C-H bonds because the radical formed upon hydrogen abstraction is resonance-stabilized by the adjacent benzene ring.[5] This makes the benzylic position highly susceptible to radical halogenation. N-bromosuccinimide (NBS) is the reagent of choice for this transformation, a process known as the Wohl-Ziegler reaction.[6][7] NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over competing electrophilic addition to the aromatic ring.[5][8] The reaction is initiated by light or a radical initiator (e.g., benzoyl peroxide or AIBN), which generates a bromine radical. This radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and regenerate a bromine radical, continuing the chain reaction.[9][10][11]

Experimental Protocol:

-

Setup: To a round-bottom flask, add 4-methyl-3-nitrobenzoic acid, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

-

Solvent: Add a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene.[12]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction's progress using TLC. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct is solid and can be removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude 4-(bromomethyl)-3-nitrobenzoic acid can be purified by recrystallization, often from a solvent like ethyl acetate/petroleum ether.

Step 3: Cyanation of 4-(Bromomethyl)-3-nitrobenzoic Acid

This step involves a nucleophilic substitution reaction to replace the bromine atom with a cyano group, extending the carbon chain by one atom.

Causality of Experimental Choices: The benzylic bromide produced in the previous step is a potent electrophile, ideal for SN2 reactions.[13] The cyanide ion (CN⁻), typically from sodium or potassium cyanide, is a strong nucleophile that readily displaces the bromide leaving group.[14] Polar aprotic solvents such as dimethyl sulfoxide (DMSO) are excellent for this reaction as they solvate the cation (Na⁺) but not the nucleophile (CN⁻), enhancing its nucleophilicity.[15] The reaction proceeds via a classic SN2 mechanism, involving a backside attack by the cyanide ion on the carbon atom bearing the bromine.

Experimental Protocol:

-

Safety: Extreme caution is required. All operations involving cyanide salts must be performed in a well-ventilated fume hood. Glassware must be decontaminated with bleach after use.[15]

-

Setup: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid in DMSO in a round-bottom flask.

-

Reaction: Add sodium cyanide (NaCN) portionwise to the solution with stirring.[15] Heat the mixture gently (e.g., to 90°C) for several hours to ensure the reaction goes to completion.[15] Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of ice water.[15]

-

Isolation: The aqueous mixture is typically acidified with a dilute strong acid (e.g., HCl) to protonate the carboxylic acid, causing the product, 4-(cyanomethyl)-3-nitrobenzoic acid, to precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step 4: Hydrolysis of 4-(Cyanomethyl)-3-nitrobenzoic Acid

The final step is the hydrolysis of the nitrile (cyano) group to a carboxylic acid, yielding the target molecule.

Causality of Experimental Choices: Nitrile hydrolysis can be performed under either acidic or basic conditions.[16][17] Both methods proceed via an initial conversion of the nitrile to a primary amide, which is then further hydrolyzed to the carboxylic acid.[18][19]

-

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more electrophilic and susceptible to attack by water.[19][20] Subsequent proton transfers and tautomerization yield an amide, which is then hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[20]

-

Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile.[18][20] This forms an amide intermediate, which is then hydrolyzed to a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.[16]

Heating under reflux is generally required to drive the reaction to completion.[17]

Experimental Protocol (Acid-Catalyzed):

-

Setup: Place the 4-(cyanomethyl)-3-nitrobenzoic acid in a round-bottom flask. Add an excess of aqueous strong acid, such as 10% sulfuric acid or concentrated hydrochloric acid.

-

Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitoring can be done by observing the cessation of gas evolution or by TLC).

-

Work-up: Cool the reaction mixture in an ice bath. The product, 4-(carboxymethyl)-3-nitrobenzoic acid, is often sparingly soluble in the acidic aqueous medium and will precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water and dry. If necessary, the product can be further purified by recrystallization.

Data Presentation

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Methylbenzoic Acid | Starting Material | C₈H₈O₂ | 136.15 | - | 180-182 |

| 4-Methyl-3-nitrobenzoic Acid | 1 | C₈H₇NO₄ | 181.15 | 85-95 | 187-190[4] |

| 4-(Bromomethyl)-3-nitrobenzoic Acid | 2 | C₈H₆BrNO₄ | 260.04 | 80-90 | 127-130[12] |

| 4-(Cyanomethyl)-3-nitrobenzoic Acid | 3 | C₉H₆N₂O₄ | 206.16 | 85-95 | - |

| 4-(Carboxymethyl)-3-nitrobenzoic Acid | 4 | C₉H₇NO₆ | 225.15 | 90-98 | - |

References

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

-

Fiveable. (n.d.). Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chad's Prep. (2018, September 14). 10.4 Allylic and Benzylic Bromination Using NBS [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

-

Brainly. (2023, January 30). The reaction of N-bromosuccinimide with 4-methyl-3-nitroanisole yields a single product in 95% yield. Retrieved from [Link]

-

ChemSpider. (n.d.). Nucleophilic displacement of a benzylic bromide using sodium cyanide. SyntheticPages. Retrieved from [Link]

-

Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 18.4b Benzylic Bromination with NBS [Video]. YouTube. Retrieved from [Link]

-

Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Central Arkansas. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. UCA Scholarship. Retrieved from [Link]

-

askIITians. (2025, August 1). To synthesize benzoic acid from bromobenzene, follow these steps: Fir. Retrieved from [Link]

-

VPScience. (n.d.). NITRATION. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

-

Thieme. (n.d.). C—CN Bond-Forming Reactions. Science of Synthesis. Retrieved from [Link]

-

Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). The nitration of α-phenyl-o-toluic acid. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

University of Colorado Boulder. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

-

Taylor, R. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 9. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. rushim.ru [rushim.ru]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. fiveable.me [fiveable.me]

- 18. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to 4-(Carboxymethyl)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Carboxymethyl)-3-nitrobenzoic acid (CAS Number: 444667-11-2) is a dicarboxylic acid derivative of nitrobenzene. While specific literature on this compound is sparse, its structural motifs—a nitroaromatic ring and two carboxylic acid groups—position it as a molecule of significant interest in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the benzene ring, making such compounds versatile scaffolds and intermediates.[1] This guide provides a comprehensive overview of 4-(carboxymethyl)-3-nitrobenzoic acid, including its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications, drawing upon established knowledge of structurally related compounds to offer field-proven insights for researchers.

Introduction and Molecular Overview

4-(Carboxymethyl)-3-nitrobenzoic acid, with the molecular formula C₉H₇NO₆ and a molecular weight of 225.15 g/mol , is an aromatic dicarboxylic acid.[1] The molecule's architecture is defined by a benzoic acid core substituted with a nitro group at the meta-position (position 3) and a carboxymethyl group at the para-position (position 4).

The presence of two carboxylic acid groups provides multiple points for derivatization, such as amidation or esterification, making it a valuable building block in organic synthesis.[2] The nitro group, a potent electron-withdrawing group, significantly increases the acidity of the benzoic acid proton and influences the reactivity of the aromatic ring.[3] This functional group is a known pharmacophore in various therapeutic areas, often associated with antimicrobial and antiparasitic activities, though it can also be a toxicophore.[4][5]

The dicarboxylic nature of this molecule also suggests its potential as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs).[6][7]

Physicochemical and Predicted Properties

While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 444667-11-2 | [1] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| IUPAC Name | 4-(carboxymethyl)-3-nitrobenzoic acid | [1] |

| Predicted XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Purification: A Representative Protocol

A likely starting material is 4-methylbenzoic acid (p-toluic acid). The carboxylic acid group is a meta-director, meaning the incoming nitro group will be directed to the 3-position. The subsequent step would be the oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic acid (Intermediate)

This procedure is adapted from the known nitration of p-toluic acid.[8]

Materials:

-

4-Methylbenzoic acid (p-toluic acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

-

Once cooled, gradually add 4-methylbenzoic acid to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, ensuring the reaction temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction to stir for an additional 60 minutes at the same temperature.

-

Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of crude 4-methyl-3-nitrobenzoic acid will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield 4-methyl-3-nitrobenzoic acid.

Step 2: Oxidation to 4-(Carboxymethyl)-3-nitrobenzoic acid

This is a representative protocol for the oxidation of a benzylic methyl group to a carboxylic acid, a common transformation in organic synthesis.[9] Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under harsh conditions can be used.

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Hydrochloric Acid (HCl)

-

Deionized Water

Protocol:

-

Dissolve 4-methyl-3-nitrobenzoic acid in an aqueous solution of sodium hydroxide or sodium carbonate in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution and add a solution of potassium permanganate in portions. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.

-

Reflux the mixture until the reaction is complete (indicated by the persistence of the purple color).

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the clear filtrate with concentrated hydrochloric acid until the solution is acidic (pH ~2).

-

The product, 4-(carboxymethyl)-3-nitrobenzoic acid, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Further purification can be achieved by recrystallization from hot water or another suitable solvent system.

Caption: A plausible two-step synthesis workflow for 4-(carboxymethyl)-3-nitrobenzoic acid.

Predicted Spectroscopic Profile

No experimental spectra for 4-(carboxymethyl)-3-nitrobenzoic acid are currently available in public databases. The following profile is a prediction based on the analysis of its chemical structure and comparison with structurally similar compounds.[10][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the carboxymethyl group. The acidic protons of the two carboxyl groups will likely appear as a broad singlet at a high chemical shift, or may not be observed depending on the solvent and concentration.

-

Aromatic Protons (3H): The aromatic region will display a complex splitting pattern due to the substitution pattern.

-

One proton will be ortho to the nitro group and will be significantly deshielded.

-

The other two protons will be coupled to each other.

-

-

Methylene Protons (-CH₂-) (2H): A singlet is expected for the methylene protons, likely in the range of 3.8-4.2 ppm.

Caption: Predicted ¹H NMR chemical shift regions for 4-(carboxymethyl)-3-nitrobenzoic acid.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals.

-

Carbonyl Carbons (-COOH): Two signals in the range of 165-175 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (120-150 ppm). The carbon attached to the nitro group will be shifted downfield.

-

Methylene Carbon (-CH₂-): One signal around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and nitro functional groups.[10][14][15]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1380 cm⁻¹.[14]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry, particularly with electrospray ionization (ESI) in negative mode, the molecular ion peak [M-H]⁻ would be expected at m/z 224.[16]

Common fragmentation patterns for nitroaromatic carboxylic acids include:[16]

-

Loss of H₂O (18 Da)

-

Loss of NO₂ (46 Da)

-

Loss of COOH (45 Da)

-

Decarboxylation (loss of CO₂, 44 Da)

Potential Applications in Research and Development

The unique bifunctional nature of 4-(carboxymethyl)-3-nitrobenzoic acid makes it a promising candidate for several advanced applications.

Medicinal Chemistry and Drug Discovery

Nitroaromatic compounds are a cornerstone in medicinal chemistry, with many approved drugs containing this moiety.[4][17] The nitro group can be crucial for biological activity, often acting as a bio-reducible group that can generate reactive nitrogen species with antimicrobial or cytotoxic effects.[18]

-

Scaffold for Novel Therapeutics: This molecule can serve as a versatile scaffold. The two carboxylic acid groups provide handles for combinatorial library synthesis, allowing for the creation of a diverse set of amides and esters for biological screening.

-

Targeting Hypoxic Tissues: The nitro group can be reduced under hypoxic conditions, a characteristic of solid tumors. This makes it a potential building block for hypoxia-activated prodrugs, which release a cytotoxic agent selectively in the tumor microenvironment.

Materials Science: A Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs are highly tunable by modifying the organic linker.[1][19] Dicarboxylic acids are one of the most common types of linkers used in MOF synthesis.[7]

The structure of 4-(carboxymethyl)-3-nitrobenzoic acid makes it an excellent candidate as a linker for several reasons:

-

Coordination Sites: The two carboxylate groups can bridge metal centers, leading to the formation of extended 2D or 3D frameworks.

-

Functionalization of Pores: The nitro group would be directed into the pores of the resulting MOF. The polar and electron-withdrawing nature of the nitro group can create specific binding sites for guest molecules, enhancing selectivity for applications like gas separation (e.g., CO₂ capture) or catalysis.[20][21]

Caption: Conceptual use of the molecule as a linker in a Metal-Organic Framework (MOF).

Safety and Handling

Nitroaromatic compounds should be handled with care. Based on GHS classifications for this compound, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

4-(Carboxymethyl)-3-nitrobenzoic acid represents a chemical entity with considerable untapped potential. While direct experimental data remains to be published, a thorough analysis of its structural components and related compounds provides a strong foundation for its exploration. Its bifunctional nature as a dicarboxylic acid makes it a prime candidate for organic synthesis and as a linker in materials science, particularly for the development of functionalized metal-organic frameworks. Furthermore, the presence of the nitroaromatic core suggests potential applications in medicinal chemistry, leveraging established principles of drug design. This guide serves as a foundational resource to stimulate and support future research into this promising molecule.

References

- PubChem. (n.d.). 4-(Carboxymethyl)-3-nitrobenzoic acid. National Center for Biotechnology Information.

- Schmidt, M. W., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(9), 1451-1464.

- A comparative study of metal-organic frameworks synthesized from different linkers: The Case of the UiO-66 Series. (2025, December). BenchChem Technical Support Team.

- Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. (2022, August 6).

- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. (n.d.).

- (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. (2023, March 28). CrystEngComm (RSC Publishing).

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2016). PMC - NIH.

- Nitro-Functionalized Metal–Organic Frameworks for CO₂ Binding. (2020, June 1). ChemistryViews.

- 2d-Carboxylic MOFs Linkers. (n.d.). CD Bioparticles.

- FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. (n.d.).

- Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide. (2025). Benchchem.

- 4-Methyl-3-nitrobenzoic acid(96-98-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2022). MDPI.

- 4-Nitrobenzoic acid(62-23-7) IR Spectrum. (n.d.). ChemicalBook.

- FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. (n.d.).

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform

- Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. (2022, August 10).

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). MDPI.

- Spectroscopy of Carboxylic Acids and Nitriles. (2020, March 3). Chemistry LibreTexts.

- US Patent 3,177,247A - Preparation of 4-acetamido-3-nitrobenzoic acid. (1965).

- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020, February 15). Chemical Review and Letters.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PubMed.

- CASPRE - 13C NMR Predictor. (n.d.). CASPRE.

- Nitroaromatic Compounds, From Synthesis to Biodegrad

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 1).

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts.

- Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. (n.d.). Longdom Publishing.

- 4-METHYL-3-NITROBENZOIC ACID. (n.d.). CAMEO Chemicals - NOAA.

- GCMS Section 6.12. (n.d.). Whitman People.

- 4-Methyl-3-nitrobenzoic acid(96-98-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (2015).

- US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids. (1972).

- What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?. (n.d.). FAQ.

- The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.

- Nitro-Group-Containing Drugs. (2019, March 28). PubMed.

- A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applic

- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2019). PubMed.

- NMR Predictor. (n.d.). Chemaxon Docs.

- 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319. (n.d.). PubChem.

Sources

- 1. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. longdom.org [longdom.org]

- 3. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2d-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Nitrobenzoic acid(62-23-7) IR Spectrum [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. ( Z )-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00138E [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]

molecular structure and weight of 4-(Carboxymethyl)-3-nitrobenzoic acid

An In-depth Technical Guide to 4-(Carboxymethyl)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and safety information for 4-(Carboxymethyl)-3-nitrobenzoic acid, a substituted aromatic carboxylic acid. The information is curated for professionals in research and development who require accurate and detailed technical data.

Molecular Structure and Identification

4-(Carboxymethyl)-3-nitrobenzoic acid possesses a benzene ring substituted with a carboxymethyl group, a nitro group, and a carboxylic acid group. The relative positions of these functional groups are crucial to its chemical reactivity and potential applications.

Caption: 2D representation of 4-(Carboxymethyl)-3-nitrobenzoic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-(carboxymethyl)-3-nitrobenzoic acid | [1] |

| Molecular Formula | C9H7NO6 | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| CAS Number | 444667-11-2 | [1] |

| PubChem CID | 7213316 | [1] |

| SMILES | C1=CC(=C(C=C1C(=O)O)[O-])CC(=O)O | [1] |

| InChI | InChI=1S/C9H7NO6/c11-8(12)4-5-1-2-6(9(13)14)3-7(5)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) | [1] |

| InChIKey | IKQGHWIOQHURNN-UHFFFAOYSA-N |[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 225.02733694 Da | [1] |

| Topological Polar Surface Area | 120 Ų | [1] |

| Heavy Atom Count | 16 |[1] |

Synthesis

A specific, experimentally validated synthesis protocol for 4-(Carboxymethyl)-3-nitrobenzoic acid is not detailed in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly the nitration of aromatic compounds. The most direct precursor would be 4-(carboxymethyl)benzoic acid.

The nitration of benzoic acid and its derivatives is a well-documented electrophilic aromatic substitution reaction.[2][3] Typically, a mixture of concentrated nitric acid and concentrated sulfuric acid is used as the nitrating agent.[4] The carboxylic acid group is a meta-director; however, the directing effect of the carboxymethyl group would also influence the regioselectivity of the nitration.

A proposed workflow for the synthesis is as follows:

Caption: A plausible synthetic workflow for 4-(Carboxymethyl)-3-nitrobenzoic acid.

Applications and Research Interest

Specific industrial or pharmaceutical applications for 4-(Carboxymethyl)-3-nitrobenzoic acid are not well-documented in the public domain. However, based on the known applications of structurally related nitrobenzoic acids, it can be inferred that this compound may serve as a valuable intermediate in various synthetic endeavors.

Nitrobenzoic acids are foundational materials in the synthesis of a range of products, including:

-

Pharmaceuticals: They are precursors for active pharmaceutical ingredients (APIs). For instance, 4-nitrobenzoic acid is used in synthesizing agents for treating Chagas disease, while 3-aminobenzoic acid (derived from 3-nitrobenzoic acid) is a component in some dye manufacturing.[2][5]

-

Dyes and Pigments: The nitro group can be readily reduced to an amino group, a key step in the production of azo dyes and other colorants.[5]

-

Agrochemicals: They serve as building blocks for herbicides and pesticides.[5]

Given these precedents, 4-(Carboxymethyl)-3-nitrobenzoic acid is a promising candidate for research and development in these sectors. The presence of two carboxylic acid groups and a nitro group offers multiple sites for chemical modification, potentially leading to novel compounds with desirable biological or material properties.

Safety and Handling

4-(Carboxymethyl)-3-nitrobenzoic acid is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

|---|---|---|---|

| Hazard Statements | H315 | Causes skin irritation. | [1] |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Conclusion

4-(Carboxymethyl)-3-nitrobenzoic acid is a well-defined chemical entity with computed properties and established safety protocols. While its specific applications are yet to be widely reported, its structural features suggest significant potential as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Further research is warranted to explore its synthetic utility and to characterize its experimental physicochemical properties.

References

-

PubChem. (n.d.). 4-(Carboxymethyl)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Carboxyoxy-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Nitrobenzoic Acid in Modern Chemical Manufacturing. Retrieved from [Link]

-

Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Nitrobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

Nitrobenzoic acid derivatives, a versatile class of aromatic compounds, have emerged as a focal point in medicinal chemistry due to their broad spectrum of potent biological activities. Characterized by a benzene ring substituted with both a nitro group and a carboxyl group, these molecules possess unique electronic properties conferred by the strong electron-withdrawing nature of the nitro moiety.[1] This structural feature significantly influences their reactivity and interactions with biological targets, underpinning their demonstrated efficacy in various therapeutic areas.[2][3] Extensive research has illuminated their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] This in-depth technical guide synthesizes the current understanding of the biological activities of nitrobenzoic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Nitrobenzoic acid derivatives have demonstrated significant promise in combating a wide range of microbial pathogens, including bacteria, fungi, and mycobacteria.[4] Their primary mechanism of action often involves the bioreduction of the nitro group by microbial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species that induce cellular damage and ultimately, cell death.[4]

Antibacterial and Antitubercular Potential

A substantial body of evidence supports the efficacy of nitrobenzoic acid esters against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[4][6] Many of these compounds function as prodrugs, requiring enzymatic activation within the mycobacterial cell.[7] The 3,5-dinitrobenzoate scaffold, in particular, has been identified as a highly promising framework for the development of novel antimycobacterial agents.[4][6] One of the key molecular targets for some nitro-containing antitubercular compounds is the enzyme DprE1, which plays a crucial role in the synthesis of the mycobacterial cell wall.[4]

Table 1: Antitubercular and Antibacterial Activity of Nitrobenzoic Acid Derivatives

| Compound/Derivative Class | Target Organism | Activity Measurement | Result | Reference(s) |

| 4-Nitrobenzoic acid | M. tuberculosis complex | Growth Inhibition | Inhibitory, used for species identification | [1][4] |

| 3,5-Dinitrobenzoate esters | M. tuberculosis | MIC | Potent activity among tested esters and thioesters | [4][6] |

| 2-chloro-5-nitrobenzoic acid derivative (methylethanolammonium salt) | S. aureus ATCC | Inhibition Zone | Up to 27 mm | [8] |

| 2-chloro-5-nitrobenzoic acid derivative (methylethanolammonium salt) | E. coli | Inhibition Zone | Up to 17 mm | [8] |

| Nitro-substituted benzothiazole derivatives | Pseudomonas aeruginosa | Effective Concentration | 50-100 µg/mL | [1] |

Antifungal Activity

Certain derivatives have also shown promise as antifungal agents. For instance, alkyl esters of 3-methyl-4-nitrobenzoate have demonstrated efficacy against pathogenic yeasts like Candida guilliermondii, with their mechanism potentially linked to the inhibition of essential fungal enzymes such as thymidylate kinase.[1]

Table 2: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives

| Compound | Target Organism | Activity Measurement | Result | Reference(s) |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [1] |

| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 31 µM | [1] |

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Nitrobenzoic acid derivatives have been investigated for their capacity to modulate inflammatory responses.[4] Their mechanisms of action in this context often involve the inhibition of key inflammatory enzymes and the regulation of pro-inflammatory cytokine production.[4] Some nitrooxy derivatives of nitrobenzoic acid have been shown to decrease the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, while concurrently increasing the anti-inflammatory cytokine IL-10.[4] This modulation of the cytokine balance is a significant contributor to their anti-inflammatory effects.

A notable mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory pathway.[9][10] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds may offer a more favorable safety profile with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[9]

Caption: Inhibition of the COX-2 pathway by nitrobenzoic acid derivatives.

Anticancer Activity: An Emerging Frontier

The potential of nitrobenzoic acid derivatives as anticancer agents is a rapidly developing area of research.[4][11] Their mechanisms of action are diverse and can include the inhibition of cancer cell migration and the induction of apoptosis (programmed cell death).[4] The benzoic acid scaffold itself is a common structural motif in many established anticancer drugs.[1][12] Research into nitro-substituted derivatives has explored their potential as cytotoxic agents against various cancer cell lines.[1] For example, certain quinazolinone derivatives synthesized from 2-aminobenzoic acid have been evaluated for their anticancer properties against human breast cancer cell lines (MCF-7).[1][12]

Table 3: Anticancer Activity of Benzoic Acid Derivatives

| Compound Class/Derivative | Target Cell Line(s) | Activity Measurement | Result | Reference(s) |

| Quinazolinone Derivatives (Compound 5) | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [1] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids (Compound 14) | MCF-7 (Breast Cancer) | IC50 | 15.6 µM | [1] |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | MCF-7 (Breast Cancer) | IC50 | 0.48 ± 0.11 µM | [13] |

| 2-aminobenzothiazole derivative (Compound 13) | HCT116 (Colon Cancer) | IC50 | 6.43 ± 0.72 µM | [13] |

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrobenzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[2] These substituents affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[2]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly alters the electronic character of the aromatic ring, increasing the acidity of the carboxylic acid.[2] It is a well-established pharmacophore in numerous antimicrobial and antiprotozoal agents.[2]

-

Carboxylic Acid Group (-COOH): This group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[2]

-

Other Substituents: The presence of other groups like hydroxyl (-OH) and methyl (-CH₃) can influence solubility, membrane permeability, and steric interactions with biological targets.[2] The phenolic hydroxyl group can be crucial for antioxidant activity and binding to certain enzyme active sites.[2]

Experimental Protocols for Biological Evaluation

The following section provides detailed methodologies for key in vitro assays used to assess the biological activities of nitrobenzoic acid derivatives.

In Vitro Anticancer Assay: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][13]

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[1][13]

-

Compound Treatment: Prepare a series of dilutions of the nitrobenzoic acid derivative in the culture medium. Treat the cells with these various concentrations for a specified duration (e.g., 24-72 hours).[1][4]

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for an additional 2-4 hours at 37°C.[1][13]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.[1][13]

-

Absorbance Measurement: Measure the absorbance of each well on a microplate reader at a wavelength of 570 nm.[1][13] The results are typically used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Experimental workflow for the MTT cell viability assay.

In Vitro Antibacterial Assay: Agar Well Diffusion Method

This method is widely used to screen for the antibacterial activity of chemical compounds.[1]

Procedure:

-

Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) and pour it into sterile petri dishes. Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Evenly swab the entire surface of the MHA plates with the bacterial suspension.[1]

-

Assay Procedure: Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates. Add a fixed volume (e.g., 100 µL) of each test compound dilution into the wells. Include a positive control (a standard antibiotic) and a negative control (the solvent alone).[1]

-

Incubation and Data Analysis: Incubate the plates at 37°C for 18-24 hours. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[1]

In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4][9]

Procedure:

-

Reagent Preparation: Reconstitute the human recombinant COX-2 enzyme and other kit components according to the manufacturer's instructions. Prepare a reaction mix containing assay buffer and a diluted COX cofactor.[4]

-

Reaction Setup: Add the reaction mix to the wells of a 96-well plate. Add the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the sample wells.[4]

-

Initiation and Measurement: Initiate the reaction by adding a solution of arachidonic acid. Immediately measure the fluorescence or absorbance in a kinetic mode at a specified wavelength over a period of 5-10 minutes.[4][9]

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[4]

Conclusion and Future Perspectives

Nitrobenzoic acid derivatives represent a versatile and promising scaffold in the landscape of modern drug discovery. The wealth of evidence presented in this guide underscores their significant potential as lead compounds for the development of novel antimicrobial, anti-inflammatory, and anticancer therapeutics. The strong electron-withdrawing nature of the nitro group, combined with the versatility of the benzoic acid core, provides a rich platform for synthetic modification and optimization of biological activity. Future research should focus on elucidating the precise molecular mechanisms of action for various derivatives, expanding structure-activity relationship studies to guide the rational design of more potent and selective agents, and advancing promising candidates through preclinical and clinical development. The continued exploration of this chemical class holds great promise for addressing unmet medical needs and expanding our therapeutic armamentarium.

References

- The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide - Benchchem. (n.d.).

- A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids - Benchchem. (n.d.).

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).

- Luhata Lokadi Pierre, Namboole Munkombwe Moses, & Cheuka Mubanga Peter. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). International Journal of Chemical and Pharmaceutical Sciences, 6(2), 79-88.

- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.).

- NITROBENZOIC ACID - Ataman Kimya. (n.d.).

- The Role of 3-Chloro-5-nitrobenzoic Acid in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols - Benchchem. (n.d.).

- Application Notes and Protocols: 2-Bromo-3-nitrobenzoic Acid in the Development of Novel Anti-Inflammatory Agents - Benchchem. (n.d.).

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC - NIH. (2025).

- Advancing Chemical Research: The Role of Nitrobenzoic Acid Derivatives in Innovation. (n.d.).

- Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-5-nitrobenzoic Acid Derivatives - Benchchem. (n.d.).

- The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. (n.d.).

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (2025).

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (2022).

- A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals - Benchchem. (n.d.).

- In vitro and in vivo study of the inhibition of ubiquinone biosynthesis in Leishmania (Leishmania) amazonensis using the combination of buparvaquone and 4-nitrobenzoate as a strategy for the discovery of new therapeutic targets | Antimicrobial Agents and Chemotherapy - ASM Journals - American Society for Microbiology. (2025).

- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. (n.d.).

- Synthesis of 2-nitrobenzoic acid - PrepChem.com. (n.d.).

- Nitrobenzoic Acid Definition - Organic Chemistry Key Term - Fiveable. (n.d.).

- Organic Synthesis with p-Nitrobenzoic Acid: A Key Intermediate. (n.d.).

- A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed. (2020).

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025).

- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. (n.d.).

- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. (2023).

- In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives - Oriental Journal of Chemistry. (n.d.).

- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (2021).

- Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (n.d.).

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023).

- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (n.d.).

- Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide - YouTube. (2023).

- Rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase MnbAB via colorimetric detection using Saltzman reagent - PMC - NIH. (n.d.).

- 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed. (n.d.).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed. (2022).

- Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - MDPI. (2022).

- What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? - Quora. (2021).

- Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. (n.d.).

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

- Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate. (2025).

- US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. preprints.org [preprints.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

literature review on substituted nitrobenzoic acids

An In-Depth Technical Guide to Substituted Nitrobenzoic Acids: Synthesis, Properties, and Applications

Abstract

Substituted nitrobenzoic acids are a pivotal class of organic compounds, distinguished by a benzene ring functionalized with both a nitro (-NO₂) and a carboxyl (-COOH) group.[1][2] The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's physicochemical properties, rendering these compounds highly versatile scaffolds in medicinal chemistry, materials science, and industrial synthesis.[1][3] Extensive research has demonstrated their broad spectrum of biological activities, including significant antimicrobial, anti-inflammatory, and anticancer potential.[1] This technical guide offers a comprehensive review of substituted nitrobenzoic acids, detailing their synthesis, physicochemical characteristics, and key applications. It provides field-proven experimental protocols, summarizes critical quantitative data, and visualizes underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in their ongoing discovery and development efforts.

Physicochemical Properties: The Influence of Isomeric Position

Substituted nitrobenzoic acids are characterized by the presence of two electron-withdrawing groups: the carboxylic acid and the nitro group. This electronic arrangement significantly impacts the molecule's properties, most notably its acidity.[2] The three primary isomers—ortho (2-), meta (3-), and para (4-) nitrobenzoic acid—each exhibit unique physical and chemical characteristics dictated by the relative positions of these functional groups.[2][4]

Acidity (pKa)

A defining feature of nitrobenzoic acids is their increased acidity compared to the parent benzoic acid (pKa ≈ 4.2).[4] The electron-withdrawing nitro group stabilizes the resulting carboxylate anion (the conjugate base), making the carboxylic proton more readily ionizable.[4][5] Consequently, all three isomers are approximately ten times more acidic than benzoic acid.[2][5]

The position of the nitro group fine-tunes this acidity. The 2-nitro isomer is the most acidic due to the inductive effect and intramolecular hydrogen bonding possibilities. The 4-nitro isomer is slightly more acidic than the 3-nitro isomer because the nitro group at the para position can more effectively withdraw electron density from the carboxylate group through resonance, further stabilizing the conjugate base.[4]

Physical Data

The isomeric position also affects physical properties such as melting point and solubility. These differences are critical for their separation, purification, and application in various synthetic pathways.[4]

Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers

| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |

|---|---|---|---|

| Molecular Weight | 167.12 g/mol [4] | 167.12 g/mol [4] | 167.12 g/mol [4] |

| Appearance | Yellowish-white crystals[4] | Off-white to yellowish-white crystals[4] | Pale yellow crystalline compound[4] |

| Melting Point | 146–148 °C[4][6] | 139–141 °C[4][5] | 237–242 °C[4] |

| Density | ~1.58 g/cm³[4] | ~1.49 g/cm³[4][7] | ~1.58 g/cm³[4] |

| pKa (in water) | ~2.17[4] | ~3.47[4][5] | ~3.44[4] |

| Water Solubility | ~7.5 g/L (25 °C)[7] | ~2.4 g/L (15 °C)[4][5] | <0.1 g/100 mL (26 °C)[4] |

| Solubility (Ethanol) | Soluble[4] | Soluble[4] | Soluble[4] |

Synthesis of Substituted Nitrobenzoic Acids

The preparation of nitrobenzoic acids is primarily achieved through two robust synthetic routes: the direct nitration of benzoic acid and the oxidation of a corresponding nitrotoluene. The choice of method is dictated by the desired isomer.[2]

Method 1: Electrophilic Nitration of Benzoic Acid

This method is the most direct route to m-nitrobenzoic acid . The carboxylic acid group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Therefore, nitrating benzoic acid with a mixture of concentrated nitric and sulfuric acids preferentially directs the incoming nitro group to the meta position.[5][8]

Caption: Synthesis of m-Nitrobenzoic Acid via Nitration.

Experimental Protocol 1: Laboratory Scale Synthesis of m-Nitrobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 10 g of benzoic acid to 25 mL of concentrated sulfuric acid. Stir until the benzoic acid is fully dissolved.

-

Nitration: Slowly add a pre-cooled mixture of 10 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid dropwise to the benzoic acid solution. Maintain the reaction temperature below 15 °C throughout the addition.

-

Reaction Time: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 45-60 minutes.

-

Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: Recrystallize the crude product from a minimal amount of hot water or aqueous ethanol to yield purified m-nitrobenzoic acid.

Method 2: Oxidation of Nitrotoluenes

The ortho and para isomers are most commonly synthesized by oxidizing the corresponding nitrotoluene precursors.[9] The methyl group is readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[7][10] This route is preferred because direct nitration of toluene would yield a mixture of ortho and para products that are difficult to separate, followed by oxidation.

Caption: Synthesis of o- and p-Nitrobenzoic Acid via Oxidation.

Experimental Protocol 2: General Procedure for Oxidation of Nitrotoluene

-

Reaction Setup: To a solution of 10 g of the respective nitrotoluene (ortho or para) in 100 mL of water, add 20 g of potassium permanganate.

-

Heating: Heat the mixture under reflux for 2-3 hours. The purple color of the permanganate will gradually disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).

-

Filtration: While the solution is still hot, filter it to remove the manganese dioxide precipitate.

-

Acidification: Cool the filtrate in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the precipitation of the nitrobenzoic acid is complete.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with cold water, and recrystallize from hot water or ethanol to achieve high purity.

Characterization Techniques

The unambiguous identification and purity assessment of substituted nitrobenzoic acids are crucial. A combination of spectroscopic and chromatographic methods is typically employed.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular fingerprint by identifying key functional groups. Expected characteristic peaks include strong C=O stretching for the carboxylic acid (~1700 cm⁻¹), O-H stretching (~2500-3300 cm⁻¹), and asymmetric/symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹).[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information by mapping the chemical environment of ¹H and ¹³C nuclei, confirming the substitution pattern on the aromatic ring.[11]

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the synthesized compound and separating it from impurities or isomers.[12]

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition, often coupled with a chromatographic technique like HPLC or GC.[13]

Experimental Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column.[12]

-

Sample Preparation: Prepare a standard stock solution of the nitrobenzoic acid sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Mobile Phase: Prepare a mobile phase, typically a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid remains protonated. Degas the mobile phase before use.

-

Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. Run the analysis and monitor the elution using the UV detector at a wavelength where the compound exhibits strong absorbance (typically around 250-270 nm).[11][12]

-

Quantification: Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Development and Medicinal Chemistry

Substituted nitrobenzoic acids are highly valued in medicinal chemistry as versatile intermediates and pharmacologically active scaffolds.[1][6] The nitro group can act as a key pharmacophore or be chemically modified, most commonly by reduction to an amino group, to produce a wide array of bioactive molecules.[6][9]

Antimicrobial Activity

A significant area of research is the antimicrobial efficacy of nitro-substituted compounds.[1] Their mechanism of action often involves the intracellular bioreduction of the nitro group by microbial nitroreductases. This process generates toxic reactive nitrogen species that can damage microbial DNA, proteins, and other vital biomolecules, leading to cell death.[1][14]

Table 2: Antimicrobial Activity of Selected Substituted Nitrobenzoic Acid Derivatives

| Class/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Nitro-substituted benzothiazole derivatives | Pseudomonas aeruginosa | Effective Concentration | 50-100 µg/mL | [1] |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [1] |

| 3,5-Dinitro esters | Mycobacterium tuberculosis | MIC | 16-64 µM |[15] |

Anticancer Activity

The hypoxic (low oxygen) environment of solid tumors makes nitroaromatic compounds attractive candidates for targeted cancer therapy. Tumor-specific nitroreductase enzymes can reduce the nitro group to a cytotoxic amine or hydroxylamine, selectively activating the drug in the tumor microenvironment while minimizing damage to healthy, oxygenated tissues.[14] This prodrug strategy is a key area of modern drug development.

Caption: Prodrug activation in hypoxic tumor cells.

Other Therapeutic Roles

Substituted nitrobenzoic acids are precursors to a variety of other pharmaceuticals.

-

Anesthetics: Reduction of 4-nitrobenzoic acid yields 4-aminobenzoic acid (PABA), a key precursor to the local anesthetic procaine.[9]

-

Anti-inflammatory Agents: They can be used to synthesize nitric oxide (NO) donor compounds, which have complex roles in regulating inflammation.[1]

-

Cholinesterase Inhibitors: Derivatives of aminobenzoic acid (obtained from nitrobenzoic acid reduction) have been evaluated for the treatment of Alzheimer's disease.[16]

Applications in Materials Science and Other Industries

The utility of substituted nitrobenzoic acids extends beyond pharmaceuticals. Their unique electronic and chemical properties make them valuable in several industrial applications.[3]

-

Dyes and Pigments: The nitro group is a strong chromophore. As such, these compounds and their derivatives (especially aminobenzoic acids) are crucial intermediates in the synthesis of a wide range of dyes and pigments.[3]

-

Polymers and Advanced Materials: The incorporation of fluorinated and nitro-substituted benzoic acids can alter the electronic and physical properties of polymers, making them suitable for specialized applications in electronics and advanced composites.[3]

-

Agrochemicals: They serve as intermediates in the manufacturing of various agrochemicals.[2]

Conclusion

Substituted nitrobenzoic acids are a cornerstone class of compounds in modern organic chemistry. The interplay between the carboxylic acid and nitro functional groups, modulated by their isomeric positioning, provides a rich platform for chemical manipulation and application. From their foundational role as synthetic intermediates to their direct application as bioactive agents in drug discovery, their importance is well-established. Future research will likely focus on developing novel derivatives with enhanced biological specificity, exploring their potential in advanced materials, and designing greener, more efficient synthetic pathways to expand their utility for researchers and industry professionals.

References

- A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids - Benchchem. (URL: )

- A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids - Benchchem. (URL: )

- literature review of substituted nitrobenzoic acids - Benchchem. (URL: )

- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applic

- A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals - Benchchem. (URL: )

- How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting

-

Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids | Crystal Growth & Design - ACS Publications. (URL: [Link])

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. (URL: [Link])

- The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. (URL: )

-

3-Nitrobenzoic acid - Wikipedia. (URL: [Link])

- Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid - Benchchem. (URL: )

-

Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. (URL: [Link])

-

NITROBENZOIC ACID - Ataman Kimya. (URL: [Link])

- A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde - Benchchem. (URL: )

-

Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids - ResearchGate. (URL: [Link])

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - ACS Publications. (URL: [Link])

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed. (URL: [Link])

-

Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials - ResearchGate. (URL: [Link])

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (URL: [Link])

-

Novel green synthesis of o-nitrobenzoic acid by oxidation of o-nitrotoluene with substituted iron porphyrins | Request PDF - ResearchGate. (URL: [Link])

-